- Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds utilizing bisulfite intermediate, United States, , ,
Cas no 672325-23-4 (3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI))
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) Chemical and Physical Properties
Names and Identifiers
-
- 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI)
- methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- (1R,2S,5S)-6,6-DIMETHYL-3- AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLIC ACID
- 6,6-Dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid methyl ester
- methyl (1r,2s,5s)-6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2-carboxylate
- EN300-6764188
- SCHEMBL2055326
- (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester
- DTXSID30459426
- 672325-23-4
- QU2L2336K5
- UNII-QU2L2336K5
- 3-Azabicyclo(3.1.0)hexane-2-carboxylic acid, 6,6-dimethyl-, methyl ester, (1R,2S,5S)-
- (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- C9H15NO2
- KCIDWDVSBWPHLH-ACZMJKKPSA-N
- AKOS032949609
- Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo(3.1.0)hexane-2-carboxylate
- CS-0254973
- 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-dimethyl-, methyl ester, (1R,2S,5S)-
-
- Inchi: 1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6-,7-/m0/s1
- InChI Key: KCIDWDVSBWPHLH-ACZMJKKPSA-N
- SMILES: O(C)C([C@@H]1[C@@H]2[C@H](CN1)C2(C)C)=O
Computed Properties
- Exact Mass: 169.11035
- Monoisotopic Mass: 169.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 1.060
- Boiling Point: 210℃
- Flash Point: 81℃
- PSA: 38.33
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM482842-5g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 95%+ | 5g |
$169 | 2023-02-17 | |
| Chemenu | CM482842-10g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 95%+ | 10g |
$306 | 2023-02-17 | |
| Chemenu | CM482842-1000g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 95%+ | 1000g |
$19385 | 2023-02-17 | |
| Enamine | EN300-6764188-0.05g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 0.05g |
$19.0 | 2023-05-30 | ||
| Enamine | EN300-6764188-0.1g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 0.1g |
$19.0 | 2023-05-30 | ||
| Enamine | EN300-6764188-0.25g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 0.25g |
$20.0 | 2023-05-30 | ||
| Enamine | EN300-6764188-0.5g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 0.5g |
$21.0 | 2023-05-30 | ||
| Enamine | EN300-6764188-1.0g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 1g |
$22.0 | 2023-05-30 | ||
| Enamine | EN300-6764188-2.5g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 2.5g |
$43.0 | 2023-05-30 | ||
| Enamine | EN300-6764188-5.0g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 5g |
$73.0 | 2023-05-30 |
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) Production Method
Production Method 1
Production Method 2
- Process for the preparation of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane compounds and enantiomeric salts thereof, World Intellectual Property Organization, , ,
Production Method 3
- Process for preparation of optically pure 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives, World Intellectual Property Organization, , ,
Production Method 4
- Process for preparation of optically pure 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives, World Intellectual Property Organization, , ,
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) Raw materials
- (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo3.1.0hexane-2-carbonitrile
- 3-Azabicyclo[3.1.0]hexane-2-carbonitrile, 6,6-dimethyl-, (1S,2R,5R)-
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) Preparation Products
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) Suppliers
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) Related Literature
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Additional information on 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI)
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-dimethyl-, methylester, (1R,2S,5S)-(9CI)
The compound with CAS No. 672325-23-4, commonly referred to as 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-dimethyl-, methylester, (1R,2S,5S)-(9CI), is a complex organic molecule with a unique bicyclic structure. This compound belongs to the class of bicyclic amines and has garnered significant attention in recent years due to its potential applications in drug discovery and material science.
The bicyclic structure of this compound is characterized by a fused ring system consisting of a six-membered ring and a three-membered ring. The presence of the azabicyclo[3.1.0]hexane framework introduces significant steric hindrance and rigidity to the molecule, which is often desirable in medicinal chemistry for enhancing bioavailability and selectivity. The carboxylic acid group at position 2 and the methylester substitution further modulate the chemical reactivity and physical properties of the compound.
Recent studies have highlighted the potential of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives as scaffolds for developing novel therapeutic agents. For instance, researchers have explored the ability of this compound to act as a template for drug design, particularly in the development of kinase inhibitors and GPCR modulators. The dimethyl substitution at position 6 has been shown to enhance lipophilicity, which is critical for improving membrane permeability in drug candidates.
In terms of synthesis, the preparation of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives typically involves multi-step organic reactions, including ring-closing metathesis and subsequent functionalization steps. The use of Grubbs catalyst has been particularly effective in constructing the bicyclic framework with high stereoselectivity. The methylesterification step is often performed under mild conditions to preserve the stereochemistry at positions 1R, 2S, and 5S.
The stereochemistry of this compound plays a crucial role in its biological activity. The specific configuration ((1R,2S,5S)) has been shown to exhibit superior binding affinity towards certain protein targets compared to its diastereomers. This highlights the importance of chirality in drug design and underscores the need for precise control over stereochemical outcomes during synthesis.
From an analytical standpoint, the characterization of this compound relies heavily on advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide critical insights into the molecular structure, purity, and stereochemical integrity of the compound.
Looking ahead, ongoing research is focused on expanding the functionalization options for this bicyclic scaffold to enhance its pharmacokinetic properties further. Researchers are also exploring its potential as a building block for constructing more complex molecular architectures with diverse biological activities.
In conclusion, CAS No. 672325-23-4, or 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives, represents a promising class of compounds with wide-ranging applications in medicinal chemistry and beyond.
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